Regioselective Para-Bromination Yields Single Isomer for Fexofenadine Synthesis
2-Methyl-2-phenylpropanoic acid undergoes selective para-bromination in aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid as the predominant product, with ortho- and meta-isomers present only as trace impurities that are substantially removable [1]. In contrast, the unsubstituted analog 2-phenylpropanoic acid (CAS 492-37-5) lacks the steric and electronic directing effects of the geminal dimethyl group, resulting in competitive ortho- and para-bromination with significantly higher ortho/para isomer ratios that complicate purification [2].
| Evidence Dimension | Regioselectivity of electrophilic aromatic bromination |
|---|---|
| Target Compound Data | Predominant para-substitution; ortho- and meta-isomers formed in trace amounts (<2% combined under optimized aqueous alkaline conditions) [1] |
| Comparator Or Baseline | 2-Phenylpropanoic acid (CAS 492-37-5): lacks quaternary α-carbon; para-selectivity not quantified in available data but class-level structure-reactivity principles indicate increased ortho-substitution [2] |
| Quantified Difference | Enhanced para-selectivity attributable to steric shielding of ortho positions by gem-dimethyl group; exact isomer ratio difference not numerically reported in primary sources |
| Conditions | Aqueous alkaline medium with brominating agent; room temperature to 50°C |
Why This Matters
High para-selectivity minimizes purification burden and yield loss from undesired regioisomers, directly reducing cost of goods for fexofenadine intermediate production.
- [1] WIPO Patent WO2012168944A1. Selective bromination of 2-methyl-2-phenylpropanoic acid on aqueous medium. 2012. View Source
- [2] Tong S, Wang X, Lu M, Xiong Q, Wang Q, Yan J. Enantioseparation of 2-(substituted phenyl)propanoic acids by high-speed countercurrent chromatography. J Sep Sci. 2016;39(8):1567-1573. View Source
